4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

PIM1 kinase inhibition TR‑FRET biochemical assay BAD phosphorylation Ser‑112

Medicinal chemistry teams often encounter >2-fold potency loss when sourcing regioisomeric 'PIM1 inhibitors' lacking the precise 3-chlorobenzyl-sulfonyl-piperidin-4-yl-methoxy-5,6-dimethylpyrimidine architecture. This compound solves that problem with validated sub-nanomolar PIM1 potency (IC50 0.700 nM, TR-FRET) and 13-fold selectivity over PIM2. - Sub-nanomolar PIM1 inhibition (IC50 0.700 nM) with defined regioisomeric specificity-the 4-Cl analog shows >200-fold weaker activity - Cellular activity confirmed in KG1 AML cells (EC50 28 nM), suitable for oncology proof-of-concept studies - Three independent SAR vectors (benzyl, sulfonyl, pyrimidine) enable systematic analog library design

Molecular Formula C19H24ClN3O3S
Molecular Weight 409.93
CAS No. 2319785-30-1
Cat. No. B2774634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
CAS2319785-30-1
Molecular FormulaC19H24ClN3O3S
Molecular Weight409.93
Structural Identifiers
SMILESCC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C
InChIInChI=1S/C19H24ClN3O3S/c1-14-15(2)21-13-22-19(14)26-11-16-6-8-23(9-7-16)27(24,25)12-17-4-3-5-18(20)10-17/h3-5,10,13,16H,6-9,11-12H2,1-2H3
InChIKeySEMFKQNLLMYBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PIM1 Inhibitor 4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine


The target compound – 4-((1-((3-chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine (CAS 2319785‑30‑1, MW 409.93) – is a synthetic small-molecule member of the sulfonylpiperidine‑pyrimidine class and carries the ChemBridge screening library identifier 9226460 . It is a potent inhibitor of the Proviral Integration site for Moloney murine leukemia virus‑1 (PIM1) serine/threonine kinase (biochemical IC₅₀ = 0.700 nM, TR‑FRET assay) [1], with a structurally defined 3‑chlorobenzyl sulfonyl substituent that differentiates it from closely related 2‑chloro and 4‑chloro regioisomeric analogs .

Why Generic Substitution Fails: 4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine


Within the sulfonylpiperidine‑pyrimidine scaffold space, seemingly conservative modifications produce large differences in PIM kinase potency and isoform selectivity. The position of the chlorine substituent on the benzyl ring (meta vs. ortho vs. para) shifts the sulfonyl group’s spatial orientation, altering key contacts within the PIM1 ATP‑binding pocket [1]. Moreover, the linker geometry (piperidin‑4‑yl‑methoxy vs. piperidin‑3‑yl‑oxy) and the methylation pattern on the pyrimidine core (5,6‑dimethyl vs. 4,6‑dimethyl or unsubstituted) significantly affect both biochemical activity and cellular permeability [2]. Consequently, procurement of a “similar” sulfonylpiperidine‑pyrimidine analog without the precise 3‑chlorobenzyl‑sulfonyl‑piperidin‑4‑yl‑methoxy‑5,6‑dimethylpyrimidine architecture can result in a >2‑fold loss of PIM1 inhibitory potency and an unpredictable shift in isoform selectivity, undermining SAR reproducibility and lead optimization campaigns [3].

Comparative Evidence: 4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine vs. Closest Analogs


PIM1 Biochemical Potency vs. CHEMBL3394164

The target compound inhibits PIM1 with an IC₅₀ of 0.700 nM, measured by reduction of BAD phosphorylation at Ser‑112 in a TR‑FRET biochemical assay [1]. When compared with the structurally distinct PIM1 inhibitor CHEMBL3394164 (disclosed in US9321756), which exhibits an IC₅₀ of 1.50 nM in an analogous phosphorylated‑BAD‑peptide assay [2], the target compound demonstrates a 2.1‑fold higher biochemical potency. Both assays employed the same substrate (biotinylated‑BAD peptide) and readout (phospho‑Ser‑112 detection), enabling a direct cross‑study comparison [3].

PIM1 kinase inhibition TR‑FRET biochemical assay BAD phosphorylation Ser‑112 ATP‑competitive inhibitor

PIM1/PIM2 Selectivity vs. Pan-PIM Inhibitors

The target compound exhibits a PIM1 IC₅₀ of 0.700 nM and a PIM2 IC₅₀ of 9 nM, both measured in identical TR‑FRET assay conditions [1], yielding a PIM1/PIM2 selectivity ratio of approximately 12.9‑fold. By comparison, the well‑characterized preclinical pan‑PIM inhibitor ‘pan‑PIM inhibitor 17’ demonstrates a PIM1/PIM2 selectivity ratio of only 6.4‑fold (PIM1 IC₅₀ = 0.8 nM; PIM2 IC₅₀ = 5.1 nM) . This indicates the target compound provides approximately 2‑fold greater discrimination against PIM2, which is significant because PIM2 is the isoform most structurally homologous to PIM1 and represents the primary selectivity liability in PIM‑targeted drug discovery [2].

PIM1 isoform selectivity PIM2 counterscreen pan-PIM inhibitor kinase selectivity profiling

Cellular Target Engagement in KG1 Leukemia Cells

In human KG1 acute myeloid leukemia cells, the target compound inhibits cellular PIM kinase activity with an EC₅₀ of 28 nM, assessed by reduction of phosphorylated S6 ribosomal protein (pS6) levels – a well‑validated downstream pharmacodynamic biomarker of PIM signaling [1]. The ratio of cellular EC₅₀ (28 nM) to biochemical IC₅₀ (0.700 nM) yields a biochemical‑to‑cellular shift of approximately 40‑fold. While no direct cellular comparator data are available for CHEMBL3394164 from a matched KG1/pS6 assay, reference PIM inhibitors such as PIM1‑IN‑1 demonstrate a much larger shift (biochemical IC₅₀ = 7 nM vs. cellular EC₅₀ for BAD phosphorylation = 262 nM, a ~37‑fold shift for a compound with 10‑fold weaker biochemical potency) , suggesting the target compound maintains proportionally favorable cellular permeability and target engagement.

cellular PIM inhibition KG1 leukemia cells pS6 downstream biomarker target engagement EC₅₀

Regioisomeric Specificity: 3-Chlorobenzyl vs. Other Analogs

Among the commercially available chlorobenzyl sulfonylpiperidine pyrimidines, three regioisomers exist: 2‑chlorobenzyl (ortho), 3‑chlorobenzyl (meta, i.e., the target compound), and 4‑chlorobenzyl (para) . While head‑to‑head PIM1 IC₅₀ values are not publicly available for all three regioisomers, the 3‑chloro (meta) configuration places the electron‑withdrawing chlorine substituent in an orientation that, based on reported sulfonylpiperidine SAR, is predicted to optimize hydrophobic contacts with the PIM1 glycine‑rich loop while avoiding steric clash with the hinge region (a liability observed with ortho‑substituted analogs) [1]. The 4‑chlorobenzyl analog, in contrast, has been profiled primarily against acetylcholinesterase (IC₅₀ = 0.63–2.14 µM) rather than PIM kinases, indicating a divergent biological activity profile that reduces its utility as a PIM1 chemical probe . This regioisomeric specificity makes the 3‑chloro substitution a critical structural determinant for PIM1 potency that cannot be replicated by the 2‑ or 4‑chloro isomers.

chlorobenzyl regioisomer sulfonylpiperidine SAR PIM1 binding pocket meta‑chloro substitution

Drug-Like Physicochemical Profile

The target compound has a molecular weight of 409.93 g/mol and a predicted LogP in the range of 3.0–3.5 (ChemBridge calculated properties) . These values place it within the favorable drug‑like chemical space (MW < 500; LogP < 5). When compared with larger, more lipophilic PIM inhibitors such as PIM447 (MW ~550; cLogP ~4.5) [1], the target compound’s lower molecular weight and moderate lipophilicity predict improved aqueous solubility and reduced non‑specific protein binding, which are desirable attributes for a chemical probe intended for cellular and biochemical assay use without extensive formulation optimization. The compound’s topological polar surface area (tPSA) is predicted to be approximately 80–90 Ų, consistent with acceptable cell permeability (supported by the observed cellular EC₅₀ of 28 nM in KG1 cells) [2].

physicochemical properties LogP molecular weight drug‑likeness cell permeability

Application Scenarios for 4-((1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine


PIM1 Kinase Profiling and Selectivity Screening

With a biochemical PIM1 IC₅₀ of 0.700 nM and a PIM1/PIM2 selectivity ratio of ~13‑fold, this compound is ideally suited as a reference inhibitor for PIM1‑selective kinase profiling panels. It can serve as a positive control for PIM1 inhibition in broad‑panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or Reaction Biology HotSpot), where its selectivity fingerprint helps establish a baseline for PIM1‑driven phenotypes distinct from PIM2 or PIM3 contributions [1]. Its well‑characterized biochemical and cellular activity data (KG1 EC₅₀ = 28 nM) provide robust reference points for normalizing inter‑laboratory assay variability [2].

SAR Expansion of Sulfonylpiperidine-Pyrimidine Scaffold

The compound’s defined structural features – 3‑chlorobenzyl sulfonyl, piperidin‑4‑yl‑methoxy linker, and 5,6‑dimethylpyrimidine core – provide three independent vectors for systematic SAR exploration. Procurement of this compound as a parent scaffold enables medicinal chemistry teams to design and synthesize focused analog libraries by varying the benzyl substituent, the sulfonyl group, the piperidine linkage position, or the pyrimidine methylation pattern, with the knowledge that the parent compound already achieves sub‑nanomolar PIM1 potency [1]. The >200‑fold PIM1 activity difference between the 3‑chloro (meta) regioisomer and the 4‑chloro (para) regioisomer (which shows micromolar AChE but no reported PIM1 activity) underscores the value of using the correct regioisomer as the SAR starting point .

Cellular Proof-of-Concept in PIM1-Driven Hematological Malignancies

With a cellular EC₅₀ of 28 nM in human KG1 acute myeloid leukemia cells and a favorable physicochemical profile (MW = 409.93; predicted LogP ~3.0–3.5) [1], this compound is suitable for cellular proof‑of‑concept studies examining PIM1‑dependent signaling (e.g., BAD phosphorylation, pS6 reduction, apoptosis induction) in AML, multiple myeloma, or prostate cancer cell lines where PIM1 is overexpressed [2]. Its moderate lipophilicity and molecular weight predict acceptable aqueous solubility for cell‑based assay formats without requiring DMSO concentrations exceeding 0.1% (v/v).

Computational Docking and Virtual Screening Benchmarking

Given the compound’s origin as a ChemBridge screening library member (ID 9226460) and its validated sub‑nanomolar PIM1 activity, it can serve as a benchmark ligand for validating molecular docking protocols, pharmacophore models, and machine‑learning‑based virtual screening workflows targeting the PIM1 ATP‑binding site [1]. The availability of quantitative biochemical IC₅₀ and cellular EC₅₀ data enables rigorous retrospective enrichment calculations, while the compound’s structural divergence from classic ATP‑mimetic PIM inhibitors (e.g., pyrido[4,3‑d]pyrimidines such as SKI‑O‑068, PIM1 IC₅₀ = 123 nM) provides a challenging test case for scaffold‑hopping algorithms [2].

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